molecular formula C8H8FIO B14030844 2-Fluoro-5-iodo-1-methoxy-3-methylbenzene

2-Fluoro-5-iodo-1-methoxy-3-methylbenzene

Cat. No.: B14030844
M. Wt: 266.05 g/mol
InChI Key: QMCMITLWNNOYIS-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodo-1-methoxy-3-methylbenzene is an aromatic compound with the molecular formula C8H8FIO It is a derivative of benzene, where the hydrogen atoms are substituted by fluorine, iodine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-iodo-1-methoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-Fluoro-1-methoxy-3-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.

Another approach involves the fluorination of 5-Iodo-1-methoxy-3-methylbenzene using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually conducted in an inert solvent such as dichloromethane or acetonitrile at low temperatures to achieve high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process typically includes halogenation, methylation, and methoxylation steps, followed by purification using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-iodo-1-methoxy-3-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The methoxy and methyl groups can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the compound to its corresponding hydro derivatives.

    Coupling Reactions: The iodine atom in the compound makes it suitable for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are useful in forming carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield methoxy-substituted derivatives, while oxidation can produce aldehydes or carboxylic acids.

Scientific Research Applications

2-Fluoro-5-iodo-1-methoxy-3-methylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Material Science: It is used in the preparation of advanced materials, including polymers and liquid crystals, due to its ability to undergo various chemical modifications.

    Biological Studies: The compound is employed in biochemical assays and studies to investigate its interactions with biological macromolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodo-1-methoxy-3-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-iodo-3-methoxy-1-methylbenzene
  • 2-Fluoro-1-iodo-5-methoxy-3-methylbenzene
  • 5-Bromo-1-fluoro-3-iodo-2-methoxybenzene

Uniqueness

2-Fluoro-5-iodo-1-methoxy-3-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of fluorine and iodine atoms in the same molecule allows for selective functionalization and diverse chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C8H8FIO

Molecular Weight

266.05 g/mol

IUPAC Name

2-fluoro-5-iodo-1-methoxy-3-methylbenzene

InChI

InChI=1S/C8H8FIO/c1-5-3-6(10)4-7(11-2)8(5)9/h3-4H,1-2H3

InChI Key

QMCMITLWNNOYIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)OC)I

Origin of Product

United States

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